molecular formula C21H17ClN4O2 B213623 N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

Katalognummer B213623
Molekulargewicht: 392.8 g/mol
InChI-Schlüssel: PNQPJPVIFWUZFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as BCI-121, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various scientific studies.

Wirkmechanismus

The exact mechanism of action of BCI-121 is not fully understood. However, it has been suggested that BCI-121 exerts its effects by modulating various signaling pathways in the cells. In a study conducted by Li et al., BCI-121 was found to inhibit the activation of AKT and ERK signaling pathways, which are known to play a critical role in cell proliferation. BCI-121 was also found to induce the activation of caspase-3, which is an important mediator of apoptosis.
Biochemical and Physiological Effects:
BCI-121 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against neurotoxicity. BCI-121 has also been shown to have antioxidant properties and can scavenge free radicals.

Vorteile Und Einschränkungen Für Laborexperimente

BCI-121 has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has also shown promising results in various scientific studies. However, BCI-121 has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, the exact mechanism of action of BCI-121 is not fully understood, which can make it challenging to interpret the results of some experiments.

Zukünftige Richtungen

There are several future directions for the study of BCI-121. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the pharmacokinetics and pharmacodynamics of BCI-121 in more detail. Moreover, further studies are needed to elucidate the exact mechanism of action of BCI-121 and to identify its molecular targets. Finally, the development of more water-soluble derivatives of BCI-121 may improve its potential as a therapeutic agent.

Synthesemethoden

The synthesis of BCI-121 involves the reaction of 4-(2-chlorophenyl)-5-methylisoxazole-3-carboxylic acid with benzyl hydrazine and subsequent reaction with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of the synthesis process is reported to be around 60%.

Wissenschaftliche Forschungsanwendungen

BCI-121 has been studied for its potential therapeutic applications in various scientific studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. In a study conducted by Li et al., BCI-121 was found to inhibit the proliferation of human glioblastoma cells by inducing apoptosis. Another study conducted by Wang et al. showed that BCI-121 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. BCI-121 has also been shown to have neuroprotective effects in a study conducted by Zhang et al., where it was found to protect against glutamate-induced neurotoxicity in primary cortical neurons.

Eigenschaften

Produktname

N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

Molekularformel

C21H17ClN4O2

Molekulargewicht

392.8 g/mol

IUPAC-Name

N-(1-benzylpyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H17ClN4O2/c1-14-19(20(25-28-14)17-9-5-6-10-18(17)22)21(27)24-16-11-23-26(13-16)12-15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,24,27)

InChI-Schlüssel

PNQPJPVIFWUZFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4

Kanonische SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.